molecular formula C10H8ClNO B2679297 2-(2-Chlorophenyl)-3-oxobutanenitrile CAS No. 77186-48-2

2-(2-Chlorophenyl)-3-oxobutanenitrile

Cat. No.: B2679297
CAS No.: 77186-48-2
M. Wt: 193.63
InChI Key: LDPBVMZXVUMUME-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-oxobutanenitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a chlorophenyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-oxobutanenitrile typically involves the reaction of 2-chlorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of Grignard reagents, such as cyclopentylmagnesium bromide, to react with 2-chlorobenzonitrile, forming an intermediate ketone. This intermediate is then subjected to further reactions, including bromination and imination, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-oxobutanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Halogenation using chlorine or bromine under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and related compounds.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(2-Chlorophenyl)-3-oxobutanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylacetonitrile
  • 2-Chlorobenzonitrile
  • 3-(2-Chlorophenyl)propionic acid

Uniqueness

2-(2-Chlorophenyl)-3-oxobutanenitrile is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a chlorophenyl group with a butanenitrile backbone allows for versatile chemical modifications and applications .

Properties

IUPAC Name

2-(2-chlorophenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPBVMZXVUMUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure of P. L. Julian et al (Org. Syn, C. V. II, p, 487) was used. To 25 mL of anhydrous ethanol was added 2.0 g or sodium metal. The mixture was heated to 100° C. with a heating mantle to effect complete reaction. To the warm solution was added 10.0 g 2-chlorophenylacetonitrile followed by 9.7 mL dry ethyl acetate. After one hour, the mixture was cooled to -10° C. and was filtered through a medium fritted funnel. The white precipitate was washed twice with ether and was combined with the first batch. The solid material was dissolved in 75 mL water. To this was added 5 mL acetic acid. The mixture was then extracted three times with ether. The combined organic material was dried over sodium sulfate, stripped of solvent in vacuo, and was restripped from toluene to give the title compound sufficiently pure for the the next reaction. Rf 0.14 in 20% ethyl acetate/hexane.
[Compound]
Name
II
Quantity
0 (± 1) mol
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Reaction Step One
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25 mL
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Reaction Step Two
Quantity
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Quantity
10 g
Type
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Reaction Step Three
Quantity
9.7 mL
Type
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Reaction Step Four

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